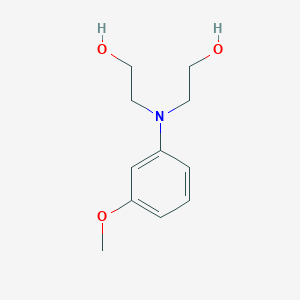

2,2'-((3-Methoxyphenyl)azanediyl)diethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-hydroxyethyl)-3-methoxyanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-15-11-4-2-3-10(9-11)12(5-7-13)6-8-14/h2-4,9,13-14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMIFVQDRQPFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370137 | |

| Record name | 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-75-9 | |

| Record name | 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2'-((3-Methoxyphenyl)azanediyl)diethanol

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2'-((3-Methoxyphenyl)azanediyl)diethanol, a substituted diethanolamine derivative of interest in specialty chemical and pharmaceutical intermediate development. This document outlines a robust two-step synthetic strategy, beginning with the preparation of the key precursor, 3-methoxyaniline (m-anisidine), followed by its core N,N-diethoxylation using ethylene oxide. The narrative emphasizes the underlying chemical principles, causality behind procedural choices, and critical safety considerations required for handling the hazardous reagents involved. Detailed, field-proven protocols are presented alongside mechanistic insights and characterization data to create a self-validating guide for researchers and chemical development professionals.

Introduction and Strategic Overview

This compound (CAS No. 17126-75-9) is a tertiary amine bearing two hydroxyethyl groups and a methoxy-substituted phenyl ring.[1] Its structure combines the functionalities of an aromatic amine, a diol, and a phenol ether, making it a versatile intermediate for further chemical elaboration. The diethanolamine moiety is a common structural motif in various functional molecules, including surfactants, corrosion inhibitors, and pharmaceutical agents.[2][3] The methoxyphenyl group provides a site for further modification via electrophilic aromatic substitution or ether cleavage, enhancing its utility as a building block.

This guide details the most direct and high-yielding synthetic approach: the nucleophilic addition of 3-methoxyaniline to two equivalents of ethylene oxide.[1] This reaction, a classic example of amine ethoxylation, proceeds via a sequential nucleophilic ring-opening of the strained epoxide ring.[4] The overall synthetic workflow is presented below.

Caption: High-level overview of the two-step synthesis pathway.

Physicochemical Properties of the Target Compound

| Property | Value | Reference(s) |

| CAS Number | 17126-75-9 | [1][5][6] |

| Molecular Formula | C₁₁H₁₇NO₃ | [1][5] |

| Molecular Weight | 211.26 g/mol | [1][5] |

| Appearance | White crystalline needles or powder | [1][5] |

| Melting Point | 49-53 °C | [1][5] |

| Boiling Point | 376.2 °C at 760 mmHg | [5] |

| Density | 1.177 g/cm³ | [5] |

Synthesis of Precursor: 3-Methoxyaniline (m-Anisidine)

The primary starting material, 3-methoxyaniline (m-anisidine), is commercially available but can also be readily synthesized in the laboratory.[7][8] The most common and reliable method is the reduction of 3-nitroanisole.[9]

Reaction: 3-Nitroanisole to 3-Methoxyaniline Principle: This transformation is a standard nitro group reduction, typically achieved using metal catalysts with a hydrogen source. A classic and cost-effective method involves the use of iron filings in an acidic medium (e.g., hydrochloric or acetic acid), known as the Béchamp reduction.

Experimental Protocol: Synthesis of 3-Methoxyaniline

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: To the flask, add 3-nitroanisole (1.0 eq.), methanol, and a small amount of concentrated hydrochloric acid (e.g., 0.2-0.3 eq.).

-

Heating: Stir the mixture and heat to reflux.

-

Addition of Reducing Agent: Add iron filings (approx. 3.0 eq.) portion-wise over 1 hour to control the exothermic reaction.

-

Reaction: Continue to stir the reaction mixture at reflux for an additional 4-5 hours.

-

Workup:

-

Cool the mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

-

Perform steam distillation to isolate the product. The initial distillate containing methanol should be collected separately.

-

Extract the subsequent aqueous distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation to yield 3-methoxyaniline as a pale yellow liquid.

Core Synthesis: N,N-Diethoxylation of 3-Methoxyaniline

The core of the synthesis involves the reaction of the primary amine group of 3-methoxyaniline with two equivalents of ethylene oxide. This reaction must be conducted with extreme caution in a pressure-rated vessel due to the gaseous nature and high reactivity of ethylene oxide.

Principle: The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring of ethylene oxide. This Sₙ2 reaction results in ring-opening and the formation of a new carbon-nitrogen bond. The reaction proceeds in two stages: an initial mono-ethoxylation to form an intermediate, 2-((3-methoxyphenyl)amino)ethanol, followed by a second ethoxylation on the resulting secondary amine to yield the final diethanolamine product.

Reaction Mechanism

Sources

- 1. research.arizona.edu [research.arizona.edu]

- 2. ijrcs.org [ijrcs.org]

- 3. encyclopedia.nm.org [encyclopedia.nm.org]

- 4. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m-Anisidine - Wikipedia [en.wikipedia.org]

- 8. CAS-536-90-3, m-Anisidine (3-Methoxyaniline, (Anise Alcohol, Anisyl Alcohol) 3-Aminoanisole, 3-Aminophenyl Methyl Ether) for Synthesis Manufacturers, Suppliers & Exporters in India | 011495 [cdhfinechemical.com]

- 9. guidechem.com [guidechem.com]

2,2'-((3-Methoxyphenyl)azanediyl)diethanol CAS number 17126-75-9

An In-Depth Technical Guide to 2,2'-((3-Methoxyphenyl)azanediyl)diethanol (CAS No. 17126-75-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: Situating a Versatile Building Block

In the landscape of modern chemical synthesis and drug discovery, the strategic value of a molecule is often defined by its functional group architecture. This compound, a tertiary amine bearing two primary alcohol functionalities and an electron-rich anisole ring, presents itself as a compelling scaffold. Its structure is a nexus of opportunities: the nucleophilicity of the nitrogen, the reactive potential of the hydroxyl groups for esterification or etherification, and the capacity for electrophilic substitution on the aromatic ring.

This guide moves beyond a simple recitation of properties. It is designed to provide a senior-level perspective on the molecule's characterization, synthesis, and potential utility. We will explore the causality behind analytical choices, the logic of its synthetic pathway, and the rationale for its application as a precursor in more complex molecular designs, particularly within medicinal chemistry and materials science.

Section 1: Core Molecular Identity and Physicochemical Characteristics

Understanding the fundamental properties of a chemical entity is the bedrock of its effective application. These parameters govern its solubility, reactivity, and behavior in various experimental settings.

Chemical Structure

The molecule's structure combines a substituted aniline core with two ethanol arms. The methoxy group at the meta-position of the benzene ring influences the electronic properties and steric accessibility of the aromatic system.

Caption: Chemical structure of this compound.

Identification and Nomenclature

-

Molecular Formula: C₁₁H₁₇NO₃[1]

-

Synonyms: N,N-Bis(2-hydroxyethyl)-3-methoxyaniline, 3-[Di(2-hydroxyethyl)amino]anisole, 2-[N-(2-hydroxyethyl)-3-methoxyanilino]ethanol[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties, which are critical for predicting its behavior in reaction solvents, extraction procedures, and purification protocols. The LogP value, for instance, suggests moderate lipophilicity, indicating solubility in a range of organic solvents.

| Property | Value | Source |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | White crystalline needles or powder | [1] |

| Melting Point | 49-50 °C | [1] |

| Boiling Point | 376.2 ± 32.0 °C at 760 mmHg | [1][4] |

| Density | 1.2 ± 0.1 g/cm³ | [1][4] |

| Flash Point | 181.3 °C | [1] |

| Refractive Index | 1.5718 (at 25°C) | [1] |

| LogP | 0.48620 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 6 | [1] |

Section 2: Synthesis and Commercial Availability

The viability of a chemical intermediate is intrinsically linked to the efficiency and scalability of its synthesis. The primary route to this compound is a classic and robust transformation that leverages readily available starting materials.

Core Synthesis Pathway: Ethoxylation of m-Anisidine

The most direct and industrially relevant synthesis involves the double N-alkylation of m-anisidine with ethylene oxide (oxirane).[1] This reaction is a nucleophilic ring-opening of the strained epoxide ring by the amine.

Causality of Reaction Choice:

-

Nucleophile: m-Anisidine provides the nitrogen nucleophile. The methoxy group is weakly activating, slightly enhancing the nucleophilicity of the amine compared to aniline itself.

-

Electrophile: Ethylene oxide is an excellent electrophile due to its ring strain. The reaction is highly efficient for creating 2-hydroxyethylamino moieties.

-

Mechanism: The reaction proceeds via a stepwise addition. The first addition forms 2-((3-methoxyphenyl)amino)ethanol. As a secondary amine, this intermediate is typically more nucleophilic than the starting primary amine, readily reacting with a second equivalent of ethylene oxide to yield the final di-substituted product.

Caption: Synthesis of the target compound via ethoxylation of m-anisidine.

Commercial Status

This compound is commercially available from numerous chemical suppliers, typically at purities of 95% or greater.[1][3] Its availability in research quantities indicates that it is a well-established chemical intermediate, with a manufacturing process that is likely robust and scalable.[1]

Section 3: Analytical Characterization Workflows

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of any chemical compound used in research and development. A multi-technique approach is required for a self-validating system of analysis.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods provides a comprehensive analytical profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for unambiguous structure determination.

-

¹H NMR: Would be used to confirm the presence of all proton environments: the aromatic protons (with distinct splitting patterns due to the meta-substitution), the methoxy singlet, the N-CH₂ and O-CH₂ triplets, and the broad singlet for the two hydroxyl protons.

-

¹³C NMR: Would confirm the number of unique carbon atoms, including the distinct aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethanol arms.[5]

-

2D NMR (COSY, HMQC): These experiments would be used to definitively assign proton-proton and proton-carbon correlations, confirming the connectivity of the molecular fragments.[6]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for identifying key functional groups.

-

Expected Peaks: A broad O-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2950 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a strong C-O stretch from the ether and alcohol groups (~1050-1250 cm⁻¹).[7]

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Ion: The exact mass measurement via High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition C₁₁H₁₇NO₃.[8] Fragmentation would likely involve the loss of water, ethylene, or hydroxyl groups.

-

-

Chromatographic Methods: These techniques are essential for assessing purity.

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID), GC is suitable for analyzing the purity of this volatile compound.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another orthogonal method for purity analysis, particularly for identifying less volatile impurities.[10]

-

Example Protocol: Purity Assessment by GC-FID

This protocol describes a self-validating system for determining the purity of a supplied batch of this compound.

Objective: To quantify the purity of the target compound and identify any volatile impurities.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 25 mg of the compound into a 25 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol to create a 1 mg/mL stock solution.

-

Prepare a series of dilutions (e.g., 500, 250, 100, 50 µg/mL) from the stock solution to establish a calibration curve.

-

-

Sample Preparation:

-

Prepare a sample solution at a concentration of approximately 500 µg/mL in methanol.

-

-

GC-FID Instrumentation and Conditions:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Split/Splitless, 250°C, Split ratio 20:1.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 2 min.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 min.

-

-

Detector: FID, 280°C.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injection Volume: 1 µL.

-

-

Analysis and Validation:

-

Inject the calibration standards to establish linearity (R² > 0.995).

-

Inject the sample solution in triplicate.

-

Calculate the purity by area percent normalization, assuming all components have a similar response factor. For higher accuracy, determine the relative response factor using a certified reference standard.

-

The protocol is self-validating through the linearity of the calibration curve and the reproducibility of the triplicate sample injections.

-

Section 4: Applications in Research and Development

While specific high-impact applications in peer-reviewed literature are not extensively documented, the molecular architecture of this compound makes it a valuable intermediate in several research domains. Its utility stems from its role as a versatile building block for constructing more complex molecules.

Intermediate in Medicinal Chemistry

The compound serves as a scaffold for generating libraries of molecules for drug discovery screening.[11]

-

Rationale: The two hydroxyl groups can be derivatized to form esters, ethers, or carbamates, allowing for systematic modification of solubility and pharmacokinetic properties. The tertiary amine can be quaternized or serve as a basic center for salt formation. The anisole ring can undergo further functionalization. This aligns with modern drug design strategies where functional group changes are used to improve a new chemical entity's biological activity.[12]

Precursor in Materials Science

The diol functionality makes it a candidate for polymerization reactions.

-

Rationale: It can act as a monomer or a chain extender in the synthesis of polyurethanes or polyesters. The incorporation of the aromatic amine structure into the polymer backbone can impart specific properties such as thermal stability, conductivity, or altered refractive index.

Section 5: Safety Profile and Handling Protocols

Safe handling is paramount in any laboratory setting. The information below is synthesized from available Safety Data Sheet (SDS) information.

GHS Hazard Classification

This compound is classified with specific hazards that necessitate careful handling.

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[13] |

| Serious Eye Damage | H318 | Causes serious eye damage.[13] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[13] |

Safe Handling and Emergency Protocol

Caption: Workflow for prevention, emergency response, and storage.

Step-by-Step First Aid Measures: [13][14]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician or ophthalmologist immediately.[13]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water or shower. If irritation persists, seek medical advice.[14]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]

-

Ingestion: If swallowed, rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor.[13]

Section 6: Thermal Stability Analysis

While specific thermogravimetric analysis (TGA) data for this compound is not publicly available, understanding the methodology is crucial for any researcher intending to use this chemical at elevated temperatures.

Principles of Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about thermal stability, decomposition temperatures, and the composition of multi-component systems.[15][16]

Causality: For this compound, TGA would be employed to:

-

Determine the maximum temperature at which the material is stable, which is vital for setting reaction parameters and drying conditions.

-

Understand its decomposition pathway (e.g., does it decompose in one or multiple steps?).

-

Assess its suitability for applications requiring thermal stability, such as melt processing in polymer synthesis.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

References

- 2,2'-[(3-Methoxyphenyl)imino]diethanol | CAS#:17126-75-9 | Chemsrc. (URL: )

- This compound - LookChem. (URL: )

- Products - 2a biotech. (URL: )

- SAFETY D

- This compound - Apollo Scientific. (URL: )

- 2,2'-((3,5-Dimethoxyphenyl)azanediyl)diethanol | C12H19NO4 - PubChem. (URL: )

- GHS 11 (Rev.11) SDS Word 下载CAS: 17126-75-9 Name: - XiXisys. (URL: )

- 2,2'-(3-Methoxy-1,2-phenylene)diethanol | C11H16O3 - PubChem. (URL: )

- SAFETY D

- 2-((3-Methoxyphenyl)amino)ethanol - BLDpharm. (URL: )

- Analytical Methods - OPUS. (URL: )

- Spectroscopy Data for Undergradu

- Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC - PubMed Central. (URL: )

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Thermogravimetric Analysis and Kinetic Modeling of the AAEM-Catalyzed Pyrolysis of Woody Biomass - MDPI. (URL: )

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino) - E3S Web of Conferences. (URL: )

- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC - NIH. (URL: )

- 2,2'-[(2-Ethoxyethyl)azanediyl]diethanol - PubChem. (URL: )

- Thermogravimetric analysis (TG) and di erential thermal analysis (DTA) of dried Mg(OAc) 2 (100 °C, vacuum).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: )

- Thermogravimetric Analysis of Solid Biofuels with Additive under Air

- 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)

- osha-pv2039.pdf - 4-Methoxyphenol. (URL: )

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 17126-75-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 2,2'-[(3-Methoxyphenyl)imino]diethanol | CAS#:17126-75-9 | Chemsrc [chemsrc.com]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. osha.gov [osha.gov]

- 10. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jelsciences.com [jelsciences.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Introduction: The Structural Elucidation of a Novel Analyte

An in-depth technical guide to the spectroscopic data of 3-[Di(2-hydroxyethyl)amino]anisole.

3-[Di(2-hydroxyethyl)amino]anisole is an aromatic compound featuring a methoxy group and a diethanolamine substituent on a benzene ring. As a substituted anisole derivative, it holds potential interest in the development of dyes, pharmaceuticals, and materials science, where precise molecular characterization is paramount. The structural elucidation of such a molecule relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide offers a predictive framework for the ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopic data of 3-[Di(2-hydroxyethyl)amino]anisole. The analysis is grounded in established data for analogous structures, providing a robust starting point for experimental verification.

Molecular Structure and Predicted Spectroscopic Overview

The structure combines an electron-donating methoxy group with an amino group, which also bears two hydroxyethyl chains. This combination of functional groups will dictate the molecule's spectroscopic behavior.

Caption: Molecular structure of 3-[Di(2-hydroxyethyl)amino]anisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the two equivalent N-hydroxyethyl chains. The chemical shifts are influenced by the electron-donating nature of both the amino and methoxy groups.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale/Justification |

| Aromatic (H-2, H-4, H-5, H-6) | 6.2 - 7.2 | Multiplet (m) | 4H | The aromatic region will be complex due to the meta-substitution pattern. The combined electron-donating effects of the -OCH₃ and -N(R)₂ groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). Data from 3-aminoanisole and 3-methoxyphenol support this range.[1][2] |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | This is a characteristic chemical shift for a methoxy group attached to a benzene ring, as seen in anisole and its derivatives.[3][4] |

| Methylene (-N-CH₂-) | ~3.5 - 3.7 | Triplet (t) | 4H | These protons are adjacent to the nitrogen atom. In N-phenyldiethanolamine, these protons appear around 3.5 ppm.[5][6] The triplet arises from coupling to the adjacent -CH₂-OH protons. |

| Methylene (-CH₂-OH) | ~3.7 - 3.9 | Triplet (t) | 4H | These protons are adjacent to the hydroxyl group, which is deshielding. Their chemical shift is expected to be slightly downfield from the -N-CH₂- protons. Data from N-methyldiethanolamine shows similar values.[7][8] |

| Hydroxyl (-OH) | 2.0 - 4.0 | Broad Singlet (br s) | 2H | The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The signal is often broad and may exchange with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice, but if the compound has poor solubility, DMSO-d₆ is an excellent alternative and will also allow for clearer observation of the -OH protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The experiment should be run on a 400 MHz (or higher) spectrometer. Higher fields will provide better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Spectral Width: Set a spectral width of approximately -2 to 12 ppm to ensure all signals are captured.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire 8 to 16 scans for a sufficiently concentrated sample to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Caption: Unique proton environments in 3-[Di(2-hydroxyethyl)amino]anisole.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shifts are highly predictable based on substituent effects.

| Carbon Assignment | Predicted δ (ppm) | Rationale/Justification |

| C-O (Aromatic, C1) | ~160 | The carbon attached to the methoxy group is significantly deshielded. Anisole's C1 is at 159.9 ppm.[9][10] |

| C-N (Aromatic, C3) | ~150 | The carbon attached to the amino group is also strongly deshielded. In N-phenyldiethanolamine, this carbon is at 148 ppm.[6] |

| C-H (Aromatic, C5) | ~130 | The C-H carbon meta to the amino group and ortho to the methoxy group. Anisole's C2/C6 are at 114.0 ppm and C4 is at 120.7 ppm.[9] The combined substituent effects will determine the final shifts. |

| C-H (Aromatic, C4, C6) | 105 - 120 | These carbons are ortho or para to the strong electron-donating groups, leading to significant shielding. |

| C-H (Aromatic, C2) | ~100 | This carbon is ortho to both electron-donating groups and is expected to be the most shielded aromatic carbon. |

| Methylene (-CH₂-OH) | ~60 | In diethanolamine, the carbons appear at 60.5 ppm.[11] This is a typical value for a carbon attached to a hydroxyl group. |

| Methoxy (-OCH₃) | ~55 | The methoxy carbon in anisole appears at 54.6 ppm.[9][10] |

| Methylene (-N-CH₂) | ~52 | In diethanolamine, these carbons are at 51.9 ppm.[11] They are slightly more shielded than the -CH₂-OH carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same spectrometer as for the proton NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets.

-

Spectral Width: Set a wide spectral width, typically 0 to 220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons, although quantitative ¹³C is not typically the primary goal.

-

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transform, phase and baseline correction, and referencing to TMS at 0.00 ppm or the solvent signal).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale/Justification |

| 3500 - 3200 (broad) | O-H stretch | Alcohol | The broadness is due to intermolecular hydrogen bonding. This is a characteristic feature of alcohols, as seen in the spectrum of diethanolamine.[12][13] |

| 3100 - 3000 | C-H stretch | Aromatic | These are typical stretching frequencies for sp² C-H bonds on a benzene ring.[14][15] |

| 2960 - 2850 | C-H stretch | Aliphatic | These absorptions correspond to the sp³ C-H bonds of the methoxy and hydroxyethyl groups.[14][15] |

| 1600 & 1500 | C=C stretch | Aromatic Ring | These two bands are characteristic of the benzene ring skeleton. |

| 1250 (strong) | C-O-C stretch (asymmetric) | Aryl Ether | Anisole shows a strong, characteristic asymmetric C-O-C stretch around 1250 cm⁻¹.[14][16] |

| 1170 - 1030 | C-N stretch & C-O stretch | Amine & Alcohol | This region will likely contain overlapping bands from the C-N stretching of the tertiary amine and the C-O stretching of the alcohol groups. Diethanolamine shows strong absorptions in this area.[12] |

| 1040 (strong) | C-O-C stretch (symmetric) | Aryl Ether | A symmetric C-O-C stretch for the anisole moiety is expected around 1040 cm⁻¹.[14][16] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to record the spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Acquisition:

-

Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument's software automatically performs the background subtraction.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₇NO₃ is 211.26 g/mol . A prominent molecular ion peak is expected at m/z = 211.

-

Major Fragmentations: EI is a high-energy technique that will likely cause significant fragmentation. The fragmentation will be directed by the functional groups.

-

Loss of •CH₂OH (m/z = 180): Alpha-cleavage next to the nitrogen is a very common fragmentation pathway for amino alcohols. This would result from the loss of a hydroxymethyl radical (•CH₂OH, 31 Da).

-

Anisole-related fragments: The parent compound anisole shows a very stable molecular ion at m/z = 108 and a base peak at m/z = 93 after loss of a methyl group.[17][18] Similar fragments may be observed.

-

Loss of C₂H₄O (m/z = 167): Cleavage of the ethyl chain can also occur.

-

Base Peak: The most stable carbocation will form the base peak. The fragment at m/z = 180, [M - CH₂OH]⁺, is a strong candidate for the base peak due to the stability of the resulting ion.

-

Caption: Predicted major fragmentation pathways for 3-[Di(2-hydroxyethyl)amino]anisole in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a volatile liquid or solid, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal. GC-MS provides separation from impurities and a clean spectrum of the target compound.

-

Ionization: Use a standard electron ionization energy of 70 eV. This is the standard for generating reproducible fragmentation patterns that can be compared to library data.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. A high-resolution mass spectrometer (HRMS) would be invaluable for determining the exact elemental composition of the molecular ion and its fragments, thus confirming the molecular formula.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight, for instance, m/z 40 to 400.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•).

-

Identify the base peak (the most intense peak in the spectrum).

-

Propose structures for the major fragment ions by calculating the mass differences from the molecular ion.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores like aromatic rings.

Predicted UV-Vis Absorption

-

Chromophore: The substituted benzene ring is the primary chromophore.

-

Predicted λₘₐₓ: Anisole in cyclohexane shows absorption peaks around 220 nm and 270 nm.[19] The presence of the powerful electron-donating amino group (an auxochrome) is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths and increase their intensity (hyperchromic effect). Therefore, λₘₐₓ values are predicted to be in the range of 240-250 nm and 280-300 nm .

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or cyclohexane are common choices.

-

Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Instrument Setup:

-

Use a dual-beam spectrophotometer.

-

Fill a reference cuvette with the pure solvent.

-

-

Acquisition:

-

First, run a baseline correction with the solvent-filled cuvettes in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and acquire the spectrum over a range of approximately 200 nm to 400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Summary and Concluding Remarks

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-[Di(2-hydroxyethyl)amino]anisole. The interpretations are firmly rooted in the established spectral data of its structural components. For any researcher tasked with synthesizing or analyzing this compound, this document serves as a roadmap for what to expect during experimental characterization. The ultimate confirmation of this structure will, of course, depend on the acquisition and rigorous analysis of actual experimental data. The protocols outlined herein represent standard, robust methodologies for obtaining high-quality data for unambiguous structural elucidation.

References

-

Bartleby.com. IR Spectrum Of Anisole. [Link]

-

ResearchGate. UV-Vis spectra of control and treated samples of anisole. [Link]

-

Chegg. Anisole. [Link]

-

Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... [Link]

-

ResearchGate. FT-IR spectra of control and treated anisole. [Link]

-

ResearchGate. 13C and 1H NMR spectra for the reactant and products of labeled.... [Link]

-

ResearchGate. Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. [Link]

-

ResearchGate. UV–vis spectra of anisole solutions of 2 and the reaction system in.... [Link]

-

ResearchGate. Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... [Link]

-

PubChem. Anisole. [Link]

-

PubChem. N-Methyldiethanolamine. [Link]

-

NIST. Anisole. [Link]

-

PhotochemCAD. Anisole. [Link]

-

PubChem. N-Phenyl diethanolamine. [Link]

-

PubChem. 3-Methoxyphenol. [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]

-

Restek. Anisole: CAS # 100-66-3 Compound Information. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

NIST. Anisole. [Link]

-

SpectraBase. Anisole. [Link]

-

Chemistry Stack Exchange. Why does the IR-spectrum of N-methyl diethanolamine have two peaks in the 1080-1020 cm-1 area?. [Link]

-

NIST. Diethanolamine. [Link]

-

The Automated Topology Builder (ATB) and Repository. 3-Methoxyphenol | C7H8O2 | MD Topology | NMR | X-Ray. [Link]

-

NIST. Diethanolamine. [Link]

-

FooDB. Showing Compound Diethanolamine (FDB023372). [Link]

-

NIST. Diethanolamine. [Link]

-

ResearchGate. NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound.... [Link]

-

Wikipedia. Diethanolamine. [Link]

-

NIST. Benzenamine, 3-methoxy-. [Link]

-

NIST. Benzenamine, 3-methoxy-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. N-Phenyldiethanolamine(120-07-0) 1H NMR [m.chemicalbook.com]

- 6. N-Phenyl diethanolamine | C10H15NO2 | CID 8416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methyldiethanolamine(105-59-9) 1H NMR spectrum [chemicalbook.com]

- 9. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Diethanolamine(111-42-2) 13C NMR spectrum [chemicalbook.com]

- 12. Diethanolamine(111-42-2) IR Spectrum [chemicalbook.com]

- 13. Diethanolamine [webbook.nist.gov]

- 14. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 15. researchgate.net [researchgate.net]

- 16. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 17. Anisole [webbook.nist.gov]

- 18. ez.restek.com [ez.restek.com]

- 19. PhotochemCAD | Anisole [photochemcad.com]

An In-Depth Technical Guide to the Molecular Structure of 2,2'-((3-Methoxyphenyl)azanediyl)diethanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of 2,2'-((3-Methoxyphenyl)azanediyl)diethanol (CAS No. 17126-75-9). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical and extrapolated data to offer insights into the chemical and biological characteristics of this tertiary amine. While experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from closely related analogues, to construct a robust scientific profile. The guide covers a plausible synthetic route, predicted spectroscopic signatures for structural elucidation, and a discussion of its potential biological activity and toxicological considerations based on the known properties of diethanolamine and aniline derivatives.

Introduction

This compound is an organic molecule belonging to the class of N,N-disubstituted anilines. Its structure is characterized by a central nitrogen atom bonded to a 3-methoxyphenyl group and two 2-hydroxyethyl chains. This arrangement confers amphiphilic properties to the molecule, with the phenyl and methoxy groups providing hydrophobicity, while the diethanolamine moiety imparts hydrophilicity. Such structural motifs are of significant interest in medicinal chemistry due to their potential to interact with biological targets and influence pharmacokinetic properties.

The diethanolamine scaffold is found in a variety of biologically active compounds and is used as a precursor in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The methoxy-substituted aniline core is also a common feature in pharmacologically active molecules, influencing receptor binding and metabolic stability.[3] This guide aims to provide a detailed theoretical and predictive understanding of the molecular architecture of this compound, laying a foundation for future experimental investigation and potential application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are compiled from available chemical databases.[4][5][6]

| Property | Value | Reference |

| CAS Number | 17126-75-9 | [6] |

| Molecular Formula | C₁₁H₁₇NO₃ | |

| Molecular Weight | 211.26 g/mol | |

| Appearance | White crystalline needles or powder | |

| Melting Point | 49-50 °C | |

| Boiling Point | 376.2 °C at 760 mmHg | |

| Density | 1.177 g/cm³ | |

| LogP | 0.48620 |

Structural Elucidation: A Predictive Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 3-methoxyphenyl ring and the aliphatic protons of the two N,N-dihydroxyethyl chains.

-

Aromatic Region (δ 6.0-7.5 ppm): The 3-methoxyphenyl group will give rise to a complex splitting pattern for the four aromatic protons.

-

Methoxy Group (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

-

Aliphatic Region (δ 3.0-4.0 ppm): The two equivalent N-CH₂CH₂-OH chains are expected to show two triplets. The protons on the carbons attached to the nitrogen (N-CH₂) will appear as a triplet, as will the protons on the carbons attached to the hydroxyl group (CH₂-OH).

-

Hydroxyl Protons (variable): A broad singlet for the two -OH protons, the chemical shift of which will be dependent on solvent and concentration.

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 100-160 ppm): Six signals are expected for the carbons of the phenyl ring, with the carbon attached to the methoxy group and the carbon attached to the nitrogen atom having distinct chemical shifts.

-

Methoxy Carbon (δ ~55 ppm): A single peak for the -OCH₃ carbon.

-

Aliphatic Carbons (δ 50-70 ppm): Two distinct signals for the two carbons of the N-CH₂CH₂-OH chains.

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.[7]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to the methoxy and alcohol C-O bonds.

-

C-N Stretch: A band in the 1250-1335 cm⁻¹ region for the aromatic amine.[7]

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 211. The fragmentation pattern would be expected to involve the loss of a hydroxyethyl group (-CH₂CH₂OH) and other characteristic fragments of the aniline and diethanolamine moieties.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and commonly employed method for the synthesis of N,N-bis(2-hydroxyethyl)anilines is the reaction of the corresponding aniline with two equivalents of ethylene oxide.[8] This reaction is a nucleophilic ring-opening of the epoxide by the amine.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

The following is a representative, theoretical protocol for the synthesis of this compound. This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory safety conditions.

-

Reaction Setup: To a solution of 3-methoxyaniline (1 equivalent) in a suitable solvent (e.g., ethanol or water) in a pressure-rated reaction vessel, add a catalytic amount of a weak acid or base if necessary to facilitate the reaction.

-

Addition of Ethylene Oxide: Cool the reaction mixture in an ice bath. Carefully introduce ethylene oxide (2.2 equivalents) into the vessel.

-

Reaction Conditions: Seal the vessel and allow it to warm to room temperature, then heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess ethylene oxide in a fume hood. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.

Reactivity Profile

The molecule possesses several reactive sites:

-

Tertiary Amine: The nitrogen atom is nucleophilic and can be quaternized with alkyl halides. It can also be oxidized.

-

Hydroxyl Groups: The two primary alcohol functionalities can undergo esterification, etherification, and oxidation to aldehydes or carboxylic acids.

-

Aromatic Ring: The phenyl ring is activated by the electron-donating methoxy and amino groups, making it susceptible to electrophilic aromatic substitution reactions, primarily at the ortho and para positions relative to these groups.

Potential Biological Activity and Toxicological Considerations

Predicted Biological Role

The structural features of this compound suggest several potential areas for biological investigation. The diethanolamine moiety is known to interact with various biological systems. For instance, derivatives of diethanolamine have been explored for their potential as antimicrobial and anesthetic agents.[2] The presence of the substituted aniline ring, a common pharmacophore, could lead to interactions with a range of receptors and enzymes.

Quantitative Structure-Activity Relationship (QSAR) studies on related diethanolamine derivatives could provide a computational approach to predict potential biological targets and activities for this molecule.[9][10]

Toxicological Profile

The toxicological properties of this compound have not been specifically reported. However, the toxicity of its parent amine, diethanolamine (DEA), is well-documented. DEA has been shown to cause liver, kidney, and testicular toxicity in animal studies. It can also induce choline deficiency, leading to oxidative stress. In vitro studies have demonstrated that DEA can be cytotoxic and cause hemolysis of red blood cells.

Given these findings, it is reasonable to hypothesize that this compound may exhibit some level of cytotoxicity and that its metabolic fate should be carefully considered. In vivo, the molecule could be metabolized, potentially leading to the release of diethanolamine. Therefore, any potential therapeutic application would require a thorough toxicological evaluation.

Potential Applications in Research and Drug Development

Based on its chemical structure, this compound can be considered as:

-

A building block for more complex molecules: The two hydroxyl groups provide handles for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets.

-

A candidate for high-throughput screening: The molecule itself could be included in screening libraries to identify novel biological activities.

-

A scaffold for the development of novel therapeutics: The combination of the diethanolamine and substituted aniline moieties may provide a starting point for the design of new drugs, particularly in areas where these individual components have shown promise.

The workflow for exploring the potential of this molecule is outlined below:

Caption: A typical workflow for the evaluation of a novel chemical entity.

Conclusion

This compound is a molecule with a chemical structure that suggests potential for further investigation in the fields of medicinal chemistry and drug development. While there is a notable absence of specific experimental data in the public domain, this technical guide has provided a comprehensive theoretical and predictive overview of its molecular structure, synthesis, and potential biological relevance. The proposed synthetic route is straightforward, and the predicted spectroscopic data provide a basis for future structural confirmation. The discussion on potential biological activity and toxicology, extrapolated from related compounds, underscores the need for empirical studies to validate these hypotheses. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further exploration into the properties and applications of this intriguing molecule.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-((3,5-Dimethoxyphenyl)azanediyl)diethanol. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Diethanolamine. Retrieved from [Link]

- Korotkin, M. D., Filatova, S. M., Denieva, Z. G., Budanova, U. A., & Sebyakin, Y. L. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Fine Chemical Technologies, 17(1), 50-64.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2016072941A1 - Diethanolamine derivatives and a preparation method thereof.

- Google Patents. (n.d.). EP0474411A1 - Production of diethanolamine derivatives and their intermediates.

- Ponzano, S., Berteotti, A., Petracca, R., Vitale, R., Mengatto, L., Bandiera, T., ... & Bottegoni, G. (2014). Synthesis, biological evaluation, and 3D QSAR study of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of medicinal chemistry, 57(23), 10101-10111.

-

PubChem. (n.d.). 2,2'-(3-Methoxy-1,2-phenylene)diethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-[(2-Ethoxyethyl)azanediyl]diethanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Ethylene oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). Retrieved from [Link]

- Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352.

-

ResearchGate. (n.d.). Alternative reaction paths of (4) with 3-M excess of ethylene oxide. Retrieved from [Link]

-

International Science Community Association. (n.d.). Diethanolamine Cytotoxicity on Red Blood Corpuscles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethanolamine - Some Industrial Chemicals. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TOX-20: Diethanolamine (CASRN 111-42-2). Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitroso-N,N-bis-(β-hydroxyethyl) aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Wikipedia. (2023, December 29). Ethylene oxide. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents [patents.google.com]

- 4. isca.me [isca.me]

- 5. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. wikieducator.org [wikieducator.org]

- 8. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, biological evaluation, and 3D QSAR study of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-aryl-diethanolamine Derivatives: Synthesis, Characterization, and Applications

Preamble: The Versatile Scaffold of N-aryl-diethanolamine

In the landscape of modern medicinal and materials chemistry, the N-aryl-diethanolamine scaffold has emerged as a privileged structure. Its unique combination of a tertiary amine, dual hydroxyl groups, and a modifiable aromatic ring provides a trifecta of functionality. This structure is not merely a synthetic curiosity; it is a versatile building block that has given rise to a vast array of derivatives with significant biological activities and material properties. From potent anticancer agents to robust corrosion inhibitors, these compounds demonstrate a remarkable breadth of application.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, field-proven understanding of this chemical class. We will explore the causality behind synthetic choices, delve into the nuances of their biological mechanisms, and provide self-validating experimental protocols. Our objective is to equip you with the technical accuracy and practical insights needed to innovate in this exciting field.

Core Synthesis Strategies: From Precursors to Products

The synthesis of N-aryl-diethanolamine derivatives is typically achieved through the N-arylation of diethanolamine. The choice of methodology is critical and depends on the reactivity of the arylating agent and the desired scale of the reaction.

A common and effective approach is the reaction of diethanolamine with an activated aryl halide or a related precursor. The causality behind this choice lies in the nucleophilic character of the secondary amine in diethanolamine, which readily attacks electron-deficient aromatic systems. The presence of two hydroxyl groups can complicate the reaction through side-product formation (O-alkylation), making careful control of reaction conditions paramount[1].

Key Considerations for Synthesis:

-

Base Selection: A base is often required to neutralize the acid byproduct (e.g., HCl or HBr). Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are cost-effective and efficient[1]. Organic bases such as triethylamine (TEA) may also be employed, particularly when milder conditions are necessary[2].

-

Solvent System: The choice of solvent influences reactant solubility and reaction temperature. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are frequently used. For some reactions, water can be a suitable and environmentally benign solvent[3].

-

Temperature and Reaction Time: These parameters are optimized to ensure complete N-arylation while minimizing the formation of O-arylated byproducts. Reaction progress is typically monitored by Thin-Layer Chromatography (TLC)[4].

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic scheme for N-aryl-diethanolamine derivatives.

Caption: General reaction scheme for the synthesis of N-aryl-diethanolamine.

Spectroscopic and Structural Validation

Confirming the identity and purity of a synthesized N-aryl-diethanolamine derivative is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of both the aryl and diethanolamine moieties. Key signals include the aromatic protons (typically 6.5-8.5 ppm), and two characteristic triplets for the -N-CH₂- and -CH₂-OH protons of the diethanolamine side chains. ¹³C NMR confirms the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is a strong indicator of the O-H stretching of the hydroxyl groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful conjugation of the aryl group to the diethanolamine core.

Table 1: Typical Spectroscopic Data for an N-aryl-diethanolamine Derivative

| Technique | Functional Group | Expected Signal / Absorption | Notes |

| ¹H NMR | Aromatic Protons (Ar-H) | δ = 6.5 - 8.5 ppm | Multiplicity and integration depend on substitution pattern. |

| Methylene Protons (-N-CH₂-) | δ ≈ 3.5 ppm (triplet) | Protons adjacent to the nitrogen atom. | |

| Methylene Protons (-CH₂-OH) | δ ≈ 3.7 ppm (triplet) | Protons adjacent to the hydroxyl group. | |

| Hydroxyl Protons (-OH) | δ = variable (broad singlet) | Often exchanges with D₂O. | |

| ¹³C NMR | Aromatic Carbons | δ = 110 - 150 ppm | |

| Methylene Carbons (-N-CH₂-) | δ ≈ 55 ppm | ||

| Methylene Carbons (-CH₂-OH) | δ ≈ 60 ppm | ||

| IR | O-H Stretch | 3200 - 3500 cm⁻¹ (broad) | Characteristic of the hydroxyl groups. |

| C-N Stretch | 1350 - 1250 cm⁻¹ | Aromatic amine stretch. | |

| C-O Stretch | 1260 - 1000 cm⁻¹ | Alcohol C-O stretch. |

Note: Specific chemical shifts (δ) and absorption frequencies can vary based on the aryl substituent and solvent used. Data is generalized from typical values found in the literature[5].

The Spectrum of Application: From Medicine to Materials

The true value of N-aryl-diethanolamine derivatives lies in their diverse and potent activities across multiple scientific disciplines.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. Derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, including breast, lung, and liver carcinomas.[6]

Mechanism of Action: While multiple pathways may be involved, a prominent mechanism is the inhibition of topoisomerase I (topo I).[6] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the topo I-DNA complex, these derivatives prevent the re-ligation of the DNA strand, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death). The bulky aryl group is thought to play a key role by occupying a vacant space in the ligand-binding pocket of the enzyme-DNA complex.[6] The presence of electron-withdrawing groups on the aryl ring can, in some cases, enhance this activity.[7]

Antimicrobial Properties

N-aryl-diethanolamine derivatives often exhibit an amphiphilic nature, possessing both a hydrophobic aryl group and hydrophilic diethanolamine moiety. This dual character is fundamental to their antimicrobial activity.[8]

Mechanism of Action: The primary mode of action against bacteria like E. coli involves the disruption of the cell membrane.[9][10] The hydrophobic portion of the molecule intercalates into the lipid bilayer, compromising its integrity. This leads to several detrimental effects:

-

Cofactor Leakage: Essential cofactors for enzymatic reactions leak out of the cell, arresting metabolic processes like respiration.[9]

-

Enzyme Inactivation: While the derivatives may not directly denature all enzymes, the loss of cofactors renders many cellular enzymes inactive.[9]

-

Cell Lysis: In actively growing cells, the membrane damage can trigger autolysin activity, leading to complete cell lysis.[9]

The hydrophilic-lipophilic balance (HLB) is a critical parameter, and derivatives can be tailored to optimize activity against specific pathogens.[8]

Visualizing the Antimicrobial Mechanism

Caption: Proposed mechanism of antimicrobial action for N-aryl-diethanolamine derivatives.

Corrosion Inhibition

In industrial settings, particularly in oil and gas pipelines, the prevention of metal corrosion is a major challenge. N-aryl-diethanolamine derivatives have proven to be effective corrosion inhibitors for carbon steel and other metals.[11][12]

Mechanism of Action: The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a robust and protective molecular film.[13][14] This film acts as a physical barrier, displacing water and preventing corrosive species (like H⁺ in acidic media) from reaching the metal. The lone pair of electrons on the nitrogen atom and the pi-electrons of the aryl ring play a crucial role in the adsorption process by coordinating with the vacant d-orbitals of the metal. This adsorption can retard both the cathodic (reduction) and anodic (oxidation) reactions that constitute the corrosion process.[11]

Antioxidant Properties

Certain N-aryl-diethanolamine derivatives have shown promise as antioxidant agents.[15][16] The antioxidant activity is often attributed to the ability of the amine group and, in some cases, the hydroxyl groups to donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions they initiate.[17] This property is particularly relevant in drug development, as oxidative stress is implicated in a wide range of diseases.

Structure-Activity Relationships (SAR)

Understanding how molecular modifications impact biological activity is the cornerstone of rational drug design. For N-aryl-diethanolamine derivatives, SAR studies provide critical insights for optimizing potency and selectivity.[18]

-

The Aryl Group: The nature and position of substituents on the aryl ring are highly influential. Electron-withdrawing groups (e.g., -CF₃, -Cl) can enhance anticancer activity, while the overall lipophilicity of the group affects antimicrobial efficacy.[7][19]

-

The Diethanolamine Moiety: The two hydroxyl groups are key for hydrophilicity and can form hydrogen bonds with biological targets. Modification of these groups, for instance by creating carbamate derivatives, can significantly alter activity and stability.[20]

-

Stereochemistry: For derivatives with chiral centers, the stereochemistry can have a profound impact on biological activity, as receptor binding pockets are often stereospecific.

Visualizing Key SAR Principles

Caption: Key molecular regions influencing the activity of N-aryl-diethanolamine derivatives.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of a representative N-aryl-diethanolamine derivative.

Protocol 1: Synthesis of N-phenyl-diethanolamine

Objective: To synthesize N-phenyl-diethanolamine via nucleophilic aromatic substitution.

Materials:

-

Diethanolamine (1.0 eq)

-

Fluorobenzene (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

-

TLC plates (Silica gel 60 F₂₅₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add diethanolamine (e.g., 10.5 g, 0.1 mol) and DMF (100 mL). Stir until the diethanolamine has fully dissolved.

-

Addition of Reagents: Add potassium carbonate (27.6 g, 0.2 mol) to the solution, followed by the dropwise addition of fluorobenzene (10.6 g, 0.11 mol).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The causality for this temperature is to provide sufficient energy to overcome the activation barrier for the nucleophilic aromatic substitution while minimizing side reactions.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 10:1 Dichloromethane:Methanol eluent system). Spot the starting material and the reaction mixture. The reaction is complete when the diethanolamine spot has disappeared (typically 12-24 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 200 mL of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-phenyl-diethanolamine as a white to off-white solid.

Self-Validation: The success of the synthesis is validated by the disappearance of starting material on TLC and confirmed by the spectroscopic characterization of the purified product as described in Section 2.

Conclusion and Future Outlook

N-aryl-diethanolamine derivatives represent a structurally simple yet profoundly versatile class of compounds. Their straightforward synthesis, coupled with a wide range of tunable biological and material properties, ensures their continued relevance in scientific research. The insights from SAR studies are paving the way for the rational design of second-generation derivatives with enhanced potency, improved selectivity, and better safety profiles. Future research will likely focus on exploring novel aryl substituents, creating multifunctional hybrids by linking them to other pharmacophores, and expanding their application into new domains such as neuroprotective agents and advanced polymer chemistry. For the dedicated researcher, the N-aryl-diethanolamine scaffold remains a fertile ground for discovery and innovation.

References

- Le, T. N., Khadkab, D. B., Tran, G. H., et al. (2016). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Drug Design & Discovery, 13, 684-690.

- Korotkin, A. A., et al. (Year not specified). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and potential antimicrobial activity. Fine Chemical Technologies.

-

Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. [Link]

- Yar, M., Mushtaq, N., & Afzal, S. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 949–967.

-

Smith, A. D., & Smith, D. G. (2009). Antimicrobial action of N-(n-dodecyl)diethanolamine on Escherichia coli: effects on enzymes and growing cultures. Journal of Applied Microbiology, 106(3), 856-863. [Link]

- Korotkin, A. A., et al. (Year not specified). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Fine Chemical Technologies.

- Aston Research Explorer. (n.d.). Antimicrobial action of N-(n-dodecyl)diethanolamine on Escherichia coli: Effects on enzymes and growing cultures - Fingerprint. Aston University.

-

Lenz, T., et al. (2024). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. Applied Sciences, 14(10), 4040. [Link]

- Bhattacharya, S., et al. (2021).

-

Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2015, 480747. [Link]

- Arkema. (n.d.). Corrosion Inhibitors. Arkema Specialty Surfactants.

- Patent WO2016072941A1. (2016). Diethanolamine derivatives and a preparation method thereof.

- Patent US2451942A. (1948). Preparation of n-alkyl diethanolamines.

- Patent EP0474411A1. (1992). Production of diethanolamine derivatives and their intermediates.

- Al-Ostath, R. A., et al. (2024).

-

Kourounakis, A. P., et al. (2006). Effect of Novel Anti-Inflammatory Ethanolamine Derivatives With Antioxidant Properties on Drug Metabolising Enzymes. Journal of Pharmacy and Pharmacology, 58(11), 1479-1485. [Link]

-

Wang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 239, 114501. [Link]

-

Sasso, O., et al. (2014). Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors. ChemMedChem, 9(7), 1431-1444. [Link]

- Ayad, M. I., et al. (2013). Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media. Digital Repository.

-

Al-Jeilawi, U. H. R., Al-Majidi, S. M. H., & Al-Saadie, K. A. S. (2013). Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media. Al-Nahrain Journal of Science, 16(4), 71-84. [Link]

- Lenz, T., et al. (2024). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids.

- Andalu, F. W., et al. (2025). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. Tanzania Journal of Science, 51(3).

-

Iannuzzi, M. A., et al. (2021). Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives. Molecules, 26(11), 3169. [Link]

Sources

- 1. US2451942A - Preparation of n-alkyl diethanolamines - Google Patents [patents.google.com]

- 2. EP0474411A1 - Production of diethanolamine derivatives and their intermediates - Google Patents [patents.google.com]

- 3. WO2016072941A1 - Diethanolamine derivatives and a preparation method thereof - Google Patents [patents.google.com]

- 4. finechem-mirea.ru [finechem-mirea.ru]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and potential antimicrobial activity | Korotkin | Fine Chemical Technologies [finechem-mirea.ru]

- 9. Antimicrobial action of N-(n-dodecyl)diethanolamine on Escherichia coli: effects on enzymes and growing cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.aston.ac.uk [research.aston.ac.uk]

- 11. Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media | Al-Nahrain Journal of Science [anjs.edu.iq]

- 12. commons.udsm.ac.tz [commons.udsm.ac.tz]

- 13. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]

- 14. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 15. Effect of novel anti-inflammatory ethanolamine derivatives with antioxidant properties on drug metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 20. Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction Mechanism of 3-Methoxyaniline with Ethylene Oxide: A Guide for Drug Development Professionals

An In-depth Technical Guide